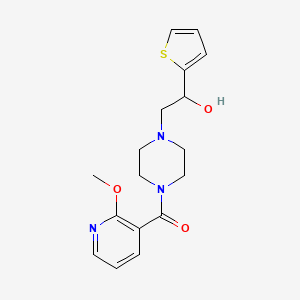![molecular formula C20H16F3N3O3S B2874801 N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-34-2](/img/structure/B2874801.png)
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a phenyl ring, a sulfonylamino group, and a benzamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a high degree of conjugation and potentially interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific reactivity of its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, while the presence of an amide group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Anticancer Properties
The design, synthesis, and evaluation of related compounds have shown promise in anticancer drug development. For instance, MGCD0103, a compound with structural similarities, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. It has shown significant antitumor activity in vivo and has progressed to clinical trials due to its potential as an anticancer drug (Zhou et al., 2008).
Analytical and Separation Techniques
Nonaqueous capillary electrophoretic separation techniques have been developed for compounds like imatinib mesylate and related substances, including similar pyridin-yl compounds. These techniques offer a promising approach for quality control and analytical purposes in pharmaceuticals (Ye et al., 2012).
Metabolic Pathways
Investigations into the absorption, distribution, metabolism, and excretion (ADME) of compounds such as GDC-0449 (vismodegib) reveal complex metabolic pathways, including uncommon pyridine ring opening. These studies are crucial for understanding the pharmacokinetics of potential drugs (Yue et al., 2011).
Polymer Synthesis
Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the application of similar compounds in materials science. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).
COVID-19 Drug Research
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking study suggests that compounds with pyridin-4-ylamino derivatives could have applications in treating COVID-19, showcasing the versatility of such compounds in drug discovery (Fahim & Ismael, 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting electronic properties, it could be studied for use in electronic devices. Alternatively, if it has biological activity, it could be developed into a drug .
Propiedades
IUPAC Name |
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXFZBDKUSLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2874718.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)
![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)
![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)

![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)
![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)


![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)